molecular formula C18H15BrClNO4 B5124128 2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

Cat. No. B5124128
M. Wt: 424.7 g/mol
InChI Key: NTYQDSQACNNAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate, commonly known as BOC-3-Cl-Phe-Ala-OMe, is a peptide derivative that has gained significant attention in scientific research due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of BOC-3-Cl-Phe-Ala-OMe involves its ability to inhibit the activity of enzymes through binding to their active sites. For example, it has been shown to bind to the active site of HIV-1 protease, preventing it from cleaving viral polyproteins and ultimately inhibiting viral replication.
Biochemical and Physiological Effects
BOC-3-Cl-Phe-Ala-OMe has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis. Additionally, this compound has been shown to enhance the immune response to antigens, making it a potential candidate for vaccine development.

Advantages and Limitations for Lab Experiments

One advantage of using BOC-3-Cl-Phe-Ala-OMe in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows for the study of the role of these enzymes in various diseases and the potential development of therapeutic agents. However, a limitation of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and effectiveness.

Future Directions

There are numerous future directions for the study of BOC-3-Cl-Phe-Ala-OMe. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development and vaccine development. Finally, the study of the potential side effects and toxicity of this compound is also an important direction for future research.

Synthesis Methods

The synthesis of BOC-3-Cl-Phe-Ala-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 3-chloroaniline and diisopropylethylamine. The resulting intermediate is then reacted with N-Boc-Ala-O-methyl and finally deprotected with trifluoroacetic acid to obtain the desired product.

Scientific Research Applications

BOC-3-Cl-Phe-Ala-OMe has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and HIV. It has been shown to inhibit the activity of enzymes involved in these diseases, such as HIV-1 protease and matrix metalloproteinases. Additionally, this compound has been studied for its potential use in vaccine development, as it can enhance the immune response to antigens.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO4/c19-13-6-4-12(5-7-13)16(22)11-25-18(24)9-8-17(23)21-15-3-1-2-14(20)10-15/h1-7,10H,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQDSQACNNAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

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